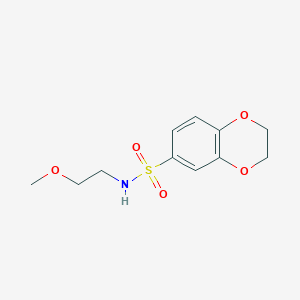
4-isobutoxy-N-3-isoxazolylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutoxy-N-3-isoxazolylbenzamide, also known as IBIBO, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 4-isobutoxy-N-3-isoxazolylbenzamide involves the selective blockage of the TRPC3 channel. This channel is involved in the influx of calcium ions into cells, which is required for various biological processes. 4-isobutoxy-N-3-isoxazolylbenzamide binds to a specific site on the TRPC3 channel, preventing the influx of calcium ions. This results in the inhibition of various physiological processes that are dependent on the TRPC3 channel.
Biochemical and Physiological Effects:
4-isobutoxy-N-3-isoxazolylbenzamide has been found to have various biochemical and physiological effects. One of the most significant effects of 4-isobutoxy-N-3-isoxazolylbenzamide is its ability to selectively block the TRPC3 channel. This results in the inhibition of various physiological processes such as smooth muscle contraction, cell growth, and differentiation. 4-isobutoxy-N-3-isoxazolylbenzamide has also been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 4-isobutoxy-N-3-isoxazolylbenzamide in lab experiments is its selective blockage of the TRPC3 channel. This makes it a valuable tool for studying various biological processes that are dependent on this channel. However, one of the limitations of using 4-isobutoxy-N-3-isoxazolylbenzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 4-isobutoxy-N-3-isoxazolylbenzamide. One of the most promising areas of research is the development of more potent and selective TRPC3 channel blockers. This could lead to the development of new drugs for the treatment of various diseases such as hypertension and cancer. Another area of research is the study of the physiological and biochemical effects of 4-isobutoxy-N-3-isoxazolylbenzamide on various cell types and tissues. This could lead to a better understanding of the mechanisms underlying various biological processes and diseases.
合成方法
The synthesis of 4-isobutoxy-N-3-isoxazolylbenzamide involves the reaction of 4-chlorobenzoyl chloride with isobutyl alcohol and hydroxylamine hydrochloride. This reaction results in the formation of 4-isobutoxy-N-3-isoxazolylbenzamide, which can be purified using recrystallization techniques. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学研究应用
4-isobutoxy-N-3-isoxazolylbenzamide has been found to have a wide range of scientific research applications. One of the most common uses of 4-isobutoxy-N-3-isoxazolylbenzamide is in the study of ion channels. This compound has been shown to selectively block the TRPC3 channel, which is involved in various physiological processes such as smooth muscle contraction, cell growth, and differentiation. 4-isobutoxy-N-3-isoxazolylbenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, hypertension, and neurological disorders.
属性
IUPAC Name |
4-(2-methylpropoxy)-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(2)9-18-12-5-3-11(4-6-12)14(17)15-13-7-8-19-16-13/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMIPGSPFVPWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)



![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)
![N-[4-(N-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5194136.png)

![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)

![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5194156.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5194170.png)
![4-[3-(2,3-dichlorophenoxy)propyl]morpholine](/img/structure/B5194177.png)
